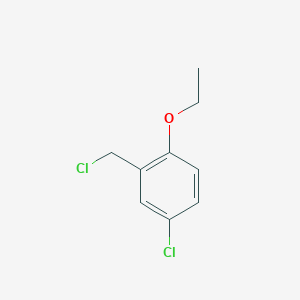
4-ethynyl-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethynyl-2-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The ethynyl and methyl substituents on the imidazole ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylimidazole and ethynyl halides.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring and facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethynyl halide reacts with the deprotonated imidazole to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethynyl-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized imidazoles.
Applications De Recherche Scientifique
4-ethynyl-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-ethynyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions, affecting the function of metalloenzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethyl-4-methyl-1H-imidazole: This compound has similar structural features but lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-methylimidazole: Another related compound, which is simpler in structure and has different chemical properties.
Uniqueness
The presence of the ethynyl group in 4-ethynyl-2-methyl-1H-imidazole makes it unique compared to other imidazole derivatives. This functional group imparts distinct reactivity, allowing for a broader range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C6H6N2 |
|---|---|
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
5-ethynyl-2-methyl-1H-imidazole |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-5(2)8-6/h1,4H,2H3,(H,7,8) |
Clé InChI |
PQLPNFNMYKSZGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
amine](/img/structure/B13559634.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)





![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)





